LogP Differentiation: Target Compound vs. Linear Regioisomer PD 106,687
The target compound (CAS 24454-63-5) exhibits a predicted logP of -0.0143, indicating a hydrophilic character, whereas its linear regioisomer 3-(5-oxopyrrolidin-2-yl)propanoic acid (PD 106,687, CAS 7766-86-1) has a predicted logP of 0.45860 . This difference of approximately 0.47 logP units means PD 106,687 is roughly 3-fold more lipophilic, leading to different membrane partitioning behavior and formulation requirements in biological assays.
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = -0.0143 |
| Comparator Or Baseline | 3-(5-Oxopyrrolidin-2-yl)propanoic acid (PD 106,687): logP = 0.45860 |
| Quantified Difference | ΔlogP ≈ 0.47 (comparator more lipophilic by ~3-fold) |
| Conditions | Predicted logP values; target from Leyan computational data; comparator from Chemsrc computational data |
Why This Matters
In drug discovery and chemical biology, a 0.47 logP difference shifts the compound's distribution between aqueous and lipid compartments, directly affecting apparent potency in cell-based assays and requiring distinct solubilization protocols—users cannot substitute one isomer for the other without recalibrating assay conditions.
